molecular formula C11H20N4 B7875280 [2-(Diethylamino)ethyl](pyrimidin-5-ylmethyl)amine

[2-(Diethylamino)ethyl](pyrimidin-5-ylmethyl)amine

Cat. No.: B7875280
M. Wt: 208.30 g/mol
InChI Key: UKANIFHUNWEERT-UHFFFAOYSA-N
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Description

Contextualization within Pyrimidine (B1678525) Chemistry

The pyrimidine ring is a fundamental heterocyclic aromatic compound and a cornerstone of numerous biologically vital molecules, including the nucleobases uracil, thymine, and cytosine. thieme-connect.de Its presence in the structure of 2-(Diethylamino)ethylamine immediately suggests a potential for biological activity. Pyrimidine derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, antiviral, and antitumor activities, making them a "privileged structure" in medicinal chemistry. gsconlinepress.commdpi.com

The synthesis of pyrimidine derivatives is a mature field of organic chemistry, with numerous established methods. organic-chemistry.org These often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. The specific substitution pattern on the pyrimidine ring can be achieved through various synthetic strategies, allowing for the fine-tuning of the molecule's properties. researchgate.net The pyrimidine ring system is essentially flat, though it forms an irregular hexagon with varied bond lengths and angles. thieme-connect.de

Relevance of Pyrimidinyl-methylamine Scaffolds in Organic Synthesis

The pyrimidinyl-methylamine scaffold, which connects the pyrimidine ring to the rest of the molecule via a methylene (B1212753) bridge, is a common structural motif in medicinal chemistry. This linker can be readily introduced through the reductive amination of a corresponding pyrimidine-5-carboxaldehyde. wikipedia.orgmasterorganicchemistry.com This reaction involves the formation of an imine intermediate between the aldehyde and an amine, which is then reduced to the final amine product. wikipedia.orgmasterorganicchemistry.com

Pyrimidine-5-carboxaldehyde is a versatile building block in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com It serves as a key intermediate in the development of biologically active molecules, allowing for the introduction of diverse functional groups. chemimpex.comtandfonline.com The synthesis of pyrimidine-5-carboxaldehyde itself can be achieved through several methods, including the Reimer-Tiemann reaction or from 5-bromopyrimidine (B23866) via a lithium-halogen exchange. tandfonline.comacs.org

The pyrimidinyl-methylamine linkage provides a degree of conformational flexibility, which can be crucial for the molecule's interaction with biological targets. The nitrogen atom of the amine also provides a site for further functionalization or for forming important hydrogen bonds.

Significance of Diethylaminoethyl Moieties in Molecular Design

The diethylaminoethyl group, [(CH₃CH₂)₂NCH₂CH₂-], is a common feature in many pharmacologically active compounds. This moiety is often introduced using N,N-diethylethylenediamine. echemi.com This diamine is utilized in the synthesis of various compounds, including antimalarials. echemi.comchemicalbook.com The presence of the tertiary amine in the diethylaminoethyl group can influence the molecule's physicochemical properties, such as its basicity and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The terminal diethylamino group can also play a role in the molecule's mechanism of action, potentially interacting with specific receptors or enzymes. For instance, it has been observed that 2-diethylaminoethylamine can induce apoptosis through a caspase-3 dependent pathway in certain contexts. echemi.com

Research Gaps and Future Directions for 2-(Diethylamino)ethylamine

The primary research gap concerning 2-(Diethylamino)ethylamine is the lack of specific studies on its synthesis, characterization, and biological activity. While the individual components of the molecule are well-studied, the properties of the complete structure remain to be elucidated.

Future research directions could include:

Synthesis and Characterization: Developing an efficient and scalable synthesis for 2-(Diethylamino)ethylamine, likely via the reductive amination of pyrimidine-5-carboxaldehyde with N,N-diethylethylenediamine. wikipedia.orgorganic-chemistry.org This would be followed by a thorough characterization of the compound's physical and chemical properties.

Pharmacological Screening: Given the biological potential of both the pyrimidine and diethylaminoethyl moieties, the compound should be screened for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of related compounds with variations in the substitution pattern on the pyrimidine ring or modifications to the diethylaminoethyl side chain would allow for the exploration of structure-activity relationships. This could lead to the identification of more potent and selective drug candidates.

Material Science Applications: The nitrogen-rich structure of the molecule could also lend itself to applications in materials science, for example, as a ligand for metal complexes or as a building block for polymers with interesting electronic or photophysical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-diethyl-N-(pyrimidin-5-ylmethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-3-15(4-2)6-5-12-7-11-8-13-10-14-9-11/h8-10,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKANIFHUNWEERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCC1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Diethylamino Ethylamine and Its Analogues

Precursor Synthesis and Purification Strategies

The successful synthesis of the title compound is contingent upon the efficient preparation and purification of its two primary precursors: a pyrimidine (B1678525) moiety bearing a reactive functional group at the 5-position, and the N,N-diethylethylenediamine side chain.

Synthesis of Pyrimidin-5-ylmethanol and its Derivatives

Pyrimidin-5-ylmethanol is a crucial precursor, providing the pyrimidine core and the benzylic-type carbon for subsequent functionalization. Its synthesis is most commonly achieved through the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester.

One prevalent method involves the reduction of 5-pyrimidinecarboxaldehyde. This transformation can be efficiently carried out using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, such as methanol (B129727). The reaction is typically conducted at a reduced temperature (0-10 °C) to ensure selectivity and minimize side reactions. Following the reduction, standard workup and purification procedures, such as solvent evaporation and silica (B1680970) gel column chromatography, are employed to isolate the desired pyrimidin-5-ylmethanol. evitachem.com

Alternatively, pyrimidin-5-ylmethanol can be synthesized from pyrimidine-5-carboxylic acid esters, for instance, ethyl pyrimidine-5-carboxylate. This ester can be reduced to the corresponding alcohol using more potent reducing agents like lithium aluminum hydride (LiAlH₄). However, studies have shown that the reduction of substituted pyrimidine-5-carboxylates with LiAlH₄ can sometimes lead to the reduction of the pyrimidine ring itself, yielding dihydropyrimidine (B8664642) derivatives as byproducts. researchgate.net Careful control of reaction conditions is therefore essential to favor the formation of the desired hydroxymethyl product.

The following table summarizes a typical reduction of a pyrimidine-5-carboxaldehyde to pyrimidin-5-ylmethanol.

Starting MaterialReagentSolventTemperatureYieldReference
5-PyrimidinecarboxaldehydeSodium borohydrideMethanol0-10 °C59% evitachem.com

Preparation of N,N-Diethylethylenediamine

N,N-Diethylethylenediamine is a readily available diamine that serves as the side-chain precursor. Its industrial synthesis is well-established and can be achieved through several routes.

A common laboratory and industrial method involves the reaction of diethylamine (B46881) with 2-chloroethylamine (B1212225) hydrochloride. In this nucleophilic substitution reaction, diethylamine acts as the nucleophile, displacing the chloride from 2-chloroethylamine. The reaction is typically carried out in an autoclave under elevated temperature and pressure to drive the reaction to completion. An acid-binding agent, such as sodium methoxide (B1231860), is often used to neutralize the hydrochloride salt and the hydrogen chloride generated during the reaction. Subsequent basification of the reaction mixture with a strong base, like sodium hydroxide (B78521), followed by distillation, yields the purified N,N-diethylethylenediamine.

Another synthetic route starts with 2-diethylaminoethyl chloride hydrochloride, which is reacted with an excess of ammonia (B1221849). This reaction is also performed under pressure and at elevated temperatures. After the reaction, the excess ammonia is recovered, and the product is isolated by basification and distillation.

Coupling Reactions for Amine Formation

With the precursors in hand, the final step is to couple the pyrimidin-5-ylmethyl moiety with the N,N-diethylethylenediamine side chain. This can be accomplished through several classical amine synthesis strategies.

Reductive Amination Approaches

Reductive amination is a highly effective method for forming carbon-nitrogen bonds. In this approach, pyrimidin-5-ylmethanol is first oxidized to pyrimidine-5-carbaldehyde. This aldehyde is then reacted with N,N-diethylethylenediamine to form an intermediate imine or enamine, which is subsequently reduced in situ to the desired secondary amine, 2-(Diethylamino)ethylamine.

Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent is critical to ensure that the imine is reduced selectively without affecting the pyrimidine ring or other functional groups. This method is advantageous as it often proceeds under mild conditions and with high yields.

Nucleophilic Substitution Reactions with Halogenated Pyrimidine Precursors

An alternative and widely used strategy involves the nucleophilic substitution of a halogenated pyrimidine precursor with N,N-diethylethylenediamine. This requires the conversion of pyrimidin-5-ylmethanol into a more reactive species, such as 5-(chloromethyl)pyrimidine (B28068) or 5-(bromomethyl)pyrimidine.

The synthesis of these halogenated intermediates can be achieved by treating pyrimidin-5-ylmethanol with a suitable halogenating agent, such as thionyl chloride (SOCl₂) for the chloromethyl derivative or phosphorus tribromide (PBr₃) for the bromomethyl derivative. The resulting 5-(halomethyl)pyrimidine is a potent electrophile.

The subsequent reaction with N,N-diethylethylenediamine, which acts as the nucleophile, proceeds via an Sₙ2 mechanism to displace the halide and form the target amine. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the hydrogen halide byproduct. The reactivity of the halogenated precursor is a key factor, with bromomethyl derivatives generally being more reactive than their chloromethyl counterparts. evitachem.comsmolecule.com

The table below outlines the precursors for this synthetic approach.

PrecursorDescriptionRole in Synthesis
5-(Chloromethyl)pyrimidineA chlorinated derivative of pyrimidin-5-ylmethanol.Electrophile in nucleophilic substitution.
5-(Bromomethyl)pyrimidineA brominated derivative of pyrimidin-5-ylmethanol.Highly reactive electrophile in nucleophilic substitution.

Direct Amidation and Condensation Methods

A third approach involves the formation of an amide bond followed by its reduction. This multi-step process begins with the oxidation of pyrimidin-5-ylmethanol to pyrimidine-5-carboxylic acid. The carboxylic acid is then coupled with N,N-diethylethylenediamine to form the corresponding amide, N-(2-(diethylamino)ethyl)pyrimidine-5-carboxamide.

This amidation reaction typically requires the activation of the carboxylic acid, which can be achieved using various coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

The final step is the reduction of the amide carbonyl group to a methylene (B1212753) group. This transformation is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The successful reduction of the amide yields the final product, 2-(Diethylamino)ethylamine. It is important to note that LiAlH₄ is a highly reactive reagent and requires careful handling under inert conditions. researchgate.net

Optimization of Reaction Conditions and Yields

The efficient synthesis of 2-(Diethylamino)ethylamine, also known as N,N-diethylethylenediamine, hinges on the careful optimization of reaction conditions. Key parameters include the choice of catalytic systems, solvents, temperature, and pressure, all of which significantly influence reaction rate, yield, and purity.

Catalytic Systems and Promoters

Catalysts are central to the synthesis of ethylenediamines, facilitating reactions through various mechanisms such as reductive amination or nucleophilic substitution. A common industrial approach involves the reaction of diethylamine with 2-chloroethylamine hydrochloride. In this process, Lewis acid catalysts are employed to enhance the reaction efficiency. nih.gov Catalysts such as cuprous chloride (CuCl) or aluminum chloride (AlCl₃) have proven effective. nih.gov For instance, a patented method specifies using cuprous chloride at a concentration of 1-3% of the molar weight of 2-chloroethylamine hydrochloride to achieve high yields. google.com

Another significant catalytic route is the reductive amination of monoethanolamine (MEA). ubaya.ac.id This pathway often utilizes heterogeneous catalysts, with Raney Nickel being a prominent example due to its high activity and stability in hydrogenation reactions. ubaya.ac.id The addition of promoters can further enhance catalytic performance. For instance, rhenium (Re) has been shown to improve the activity and stability of Nickel-based catalysts (Ni-Re/Al₂O₃) for the reductive amination of MEA, suppressing catalyst sintering and increasing selectivity towards the desired ethylenediamine (B42938) product. researchgate.net

For analogues like N-ethylethylenediamine, zeolite catalysts have demonstrated exceptional performance. A gas-solid phase synthesis using a modified NaY zeolite catalyst achieved a yield as high as 93.1%, showcasing the potential of solid acid catalysts in these transformations. finechemicals.com.cn

Below is a table summarizing various catalytic systems used in the synthesis of 2-(Diethylamino)ethylamine and its analogues.

Table 1: Comparison of Catalytic Systems
Catalyst/Promoter Reactants Product Yield Reference
Cuprous Chloride (CuCl) Diethylamine, 2-Chloroethylamine HCl 2-(Diethylamino)ethylamine High nih.govgoogle.com
Raney Nickel Monoethanolamine, Ammonia Ethylenediamine 94.4% ubaya.ac.id
Ni-Re/Al₂O₃ Monoethanolamine, Ammonia Ethylenediamine High researchgate.net
NaY Zeolite Ethylenediamine, Diethyl Carbonate N-Ethylethylenediamine 93.1% finechemicals.com.cn

Solvent Effects and Reaction Medium Selection

The choice of solvent is critical as it affects reactant solubility, reaction rate, and can participate in the reaction mechanism. In the synthesis involving 2-chloroethylamine hydrochloride, a polar protic solvent like methanol is often used. nih.gov It serves not only to dissolve the reactants but also as a medium for the acid-binding agent, such as sodium methylate, which is necessary to neutralize the HCl generated during the reaction. nih.gov

For reductive amination reactions, the selection of a solvent must be carefully considered to avoid side reactions. While alcohols are common, more reactive primary and secondary alcohols can undergo oxidation on the catalyst surface, generating carbonyl impurities that can lead to undesired byproducts. acsgcipr.org Studies have shown that for many reductive aminations, solvents like ethyl acetate (B1210297) can serve as effective and more environmentally friendly alternatives to commonly used chlorinated solvents such as dichloromethane (B109758) or 1,2-dichloroethane (B1671644). acsgcipr.orgresearchgate.net The use of 2,2,2-trifluoroethanol (B45653) (TFE) has also been reported to significantly accelerate reductive alkylations, often eliminating the need for a catalyst entirely. organic-chemistry.org

Temperature and Pressure Control

Temperature and pressure are key thermodynamic parameters that directly control reaction kinetics and equilibrium. For the synthesis of N,N-diethylethylenediamine from diethylamine and 2-chloroethylamine hydrochloride in an autoclave, the reaction temperature is typically maintained between 100°C and 200°C. nih.govgoogle.com An optimized temperature of 150°C has been reported to provide good results. nih.govgoogle.com The reaction is conducted under pressure, generally ranging from 0.52 to 1.60 MPa, with an optimal pressure around 1.0 MPa. nih.govgoogle.com These conditions ensure the reactants remain in the liquid phase and increase the frequency of molecular collisions, thus accelerating the reaction rate.

In the catalytic reductive amination of monoethanolamine, optimal conditions for achieving a maximum ethylenediamine yield of 94.4% were identified as 150°C and 6000 kPa (6 MPa). ubaya.ac.id For the gas-phase synthesis of N-ethylethylenediamine over a NaY zeolite catalyst, a higher temperature of 240°C was required to achieve the maximum yield. finechemicals.com.cn

Table 2: Optimized Temperature and Pressure Conditions

Reaction Catalyst Temperature Pressure Yield Reference
Diethylamine + 2-Chloroethylamine HCl CuCl 150°C 1.0 MPa High nih.govgoogle.com
Reductive Amination of MEA Raney Nickel 150°C 6.0 MPa 94.4% ubaya.ac.id
N-alkylation of Ethylenediamine NaY Zeolite 240°C Atmospheric 93.1% finechemicals.com.cn

Green Chemistry Principles in the Synthesis of 2-(Diethylamino)ethylamine

Applying green chemistry principles to the synthesis of 2-(Diethylamino)ethylamine and its analogues is essential for developing sustainable and environmentally benign industrial processes. This involves maximizing reaction efficiency, using safer chemicals and solvents, and minimizing waste.

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com A higher atom economy signifies a greener process with less waste generation. rsc.orgnih.gov

The synthesis of 2-(Diethylamino)ethylamine from diethylamine and 2-chloroethylamine hydrochloride can be represented by the following balanced equation:

(CH₃CH₂)₂NH + ClCH₂CH₂NH₂·HCl + 2 CH₃ONa → (CH₃CH₂)₂NCH₂CH₂NH₂ + 2 NaCl + 2 CH₃OH

To calculate the theoretical atom economy, we consider the molecular weights of the reactants that contribute atoms to the desired product and the byproducts.

Molecular Weight of Desired Product (C₆H₁₆N₂): 116.20 g/mol

Molecular Weight of Reactants:

Diethylamine (C₄H₁₁N): 73.14 g/mol

2-Chloroethylamine hydrochloride (C₂H₇ClN·HCl): 116.01 g/mol

Sodium Methoxide (CH₃ONa) x 2: 2 * 54.02 g/mol = 108.04 g/mol

Total Mass of Reactants: 73.14 + 116.01 + 108.04 = 297.19 g/mol

The percent atom economy is calculated as: (% Atom Economy) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) × 100

% Atom Economy = (116.20 / 297.19) × 100 ≈ 39.1%

This calculation reveals a relatively low atom economy, primarily due to the formation of sodium chloride and the use of an acid-binding agent (sodium methoxide) which is not incorporated into the final product. Alternative synthetic routes with higher atom economy, such as direct catalytic amination of monoethanolamine with diethylamine, would represent a greener approach.

Use of Sustainable Solvents and Reagents

In the context of amination reactions, research has identified several greener solvents. Ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME) have been shown to be effective replacements for less desirable solvents in many cases. researchgate.netsemanticscholar.org For instance, ethyl acetate was found to be a broadly comparable solvent to 1,2-dichloroethane for reductive aminations using sodium triacetoxyborohydride. researchgate.net

Another green strategy is the application of Phase Transfer Catalysis (PTC). PTC can facilitate reactions between reactants in different phases (e.g., aqueous and organic), often eliminating the need for expensive and hazardous organic solvents that would otherwise be required to dissolve all components. dalalinstitute.comiajpr.com This technique can lead to faster reactions, higher yields, and minimized waste. dalalinstitute.com

Table 3: Green Solvent Alternatives for Amination Reactions

Conventional Solvent Green Alternative(s) Key Advantages Reference
Dichloromethane (DCM) Ethyl Acetate (EtOAc), 2-MeTHF Lower toxicity, better environmental profile acsgcipr.orgresearchgate.net
1,2-Dichloroethane (DCE) Ethyl Acetate, Dimethyl Carbonate Reduced environmental hazard researchgate.net
N,N-Dimethylformamide (DMF) Cyclopentyl methyl ether (CPME) Lower toxicity, derived from renewable sources (some alternatives) semanticscholar.org

By optimizing catalytic systems and reaction conditions while embracing green chemistry principles like maximizing atom economy and utilizing sustainable solvents, the synthesis of 2-(Diethylamino)ethylamine and its analogues can be made more efficient, economical, and environmentally responsible.

Waste Reduction and By-product Management

In the synthesis of 2-(diethylamino)ethylamine and its analogues, a key focus of modern chemical manufacturing is the implementation of green chemistry principles to minimize environmental impact. This involves strategic waste reduction and effective by-product management throughout the synthetic process. The primary strategies revolve around optimizing reaction conditions to reduce waste at its source, recycling valuable materials, and treating unavoidable by-products to render them environmentally benign.

The synthesis of the precursor, 2-(diethylamino)ethylamine, from diethylamine and 2-chloroethylamine hydrochloride, presents a clear example of by-product formation that requires management. google.com In this reaction, an acid-binding agent such as sodium methoxide is used, leading to the formation of sodium chloride as a significant by-product. google.com

Table 1: By-products in the Synthesis of 2-(Diethylamino)ethylamine

ReactantsAcid-Binding AgentPrimary By-product
DiethylamineSodium MethoxideSodium Chloride
2-chloroethylamine hydrochloride

The management of this salt by-product is a critical aspect of waste reduction. In related industrial processes for amine synthesis, such as the production of ethylenediamine, the recovery of amines from the by-product chloride salt is a practiced strategy. google.com This approach involves washing the salt with an aqueous alkali or alkaline earth metal hydroxide solution to separate the solid salt from a solution containing the residual amines. google.com This not only purifies the salt, making it potentially reusable for other industrial applications, but also allows for the recovery of valuable amine compounds that would otherwise be lost as waste. google.com

Further advancements in the synthesis of 2-(diethylamino)ethylamine include the use of a Lewis acid catalyst, such as cuprous chloride or aluminum chloride, to improve reaction efficiency. google.com The use of a catalyst can lead to higher yields and more selective reactions, which inherently reduces the formation of unwanted by-products. google.com From a waste management perspective, the ability to recycle these catalysts is a cornerstone of green chemistry. While the specific recycling protocols for the catalysts in this particular synthesis are not detailed, general strategies for catalyst recycling, such as electrochemical methods for recovering precious metal catalysts, are an area of active research and could be applicable. rsc.org

The subsequent reaction to form the final product, 2-(Diethylamino)ethylamine, typically involves a reductive amination step between 2-(diethylamino)ethylamine and pyrimidine-5-carboxaldehyde. A common challenge in reductive amination is the presence of unreacted imine intermediate in the final product. reddit.com This unreacted intermediate can be considered a process-related impurity that contributes to the waste stream if not properly managed.

The choice of reducing agent and reaction conditions plays a significant role in minimizing the formation of this impurity. Reagents like sodium borohydride (NaBH4) are commonly used. reddit.com Optimizing the reaction temperature and the stoichiometry of the reducing agent can help drive the reaction to completion, thereby reducing the amount of unreacted imine. reddit.com

Table 2: Strategies for Waste Reduction in the Synthesis of 2-(Diethylamino)ethylamine

Synthetic StepWaste/By-productReduction/Management Strategy
Formation of 2-(diethylamino)ethylamineSodium ChlorideWashing and recovery of entrained amines for potential reuse of salt. google.com
Unreacted starting materialsOptimization of reaction conditions (temperature, pressure, molar ratios) to maximize conversion. google.com
CatalystUse of recyclable catalysts to minimize metal waste. rsc.orgresearchgate.net
Reductive AminationUnreacted Imine IntermediateOptimization of reducing agent and reaction conditions to ensure complete conversion. reddit.com
SolventsUse of recoverable and reusable solvents.

Exploration of Chemical Reactivity and Derivatization of 2 Diethylamino Ethylamine

Reactivity of the Pyrimidine (B1678525) Core

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic governs its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the deactivating effect of the ring nitrogen atoms. growingscience.comresearchgate.net When such reactions do occur, the position of substitution is influenced by the directing effects of both the ring nitrogens and the existing substituent. The nitrogen atoms at positions 1 and 3 strongly deactivate the ring, particularly at the 2, 4, and 6 positions. The 5-position is the most electron-rich and, therefore, the most likely site for electrophilic attack.

In the case of 2-(Diethylamino)ethylamine, the 5-position is already substituted. Therefore, further electrophilic substitution on the pyrimidine ring would be exceptionally challenging and would likely require harsh reaction conditions. If substitution were to occur, it would most probably be directed to the 4- or 6-position, which are ortho to the existing substituent, although the deactivating nature of the ring makes this an unfavorable process.

Reaction TypeReagent/ConditionsExpected Outcome
NitrationHNO₃/H₂SO₄No reaction or decomposition
HalogenationBr₂/FeBr₃No reaction or low yield of 4/6-bromo derivative
Friedel-CraftsRCOCl/AlCl₃No reaction

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. Nucleophiles can add to the carbon atoms of the ring, particularly at the 2-, 4-, and 6-positions, which are most electron-poor. This can lead to substitution of a leaving group if one is present, or to ring-opening and transformation reactions.

For unsubstituted pyrimidine, nucleophilic attack can lead to the formation of stable covalent adducts or ring cleavage. In the case of 2-(Diethylamino)ethylamine, while there are no good leaving groups on the ring, strong nucleophiles could potentially initiate addition reactions. For instance, organometallic reagents or strong bases might add to the ring, leading to a loss of aromaticity and potentially subsequent rearrangement or ring-opening upon workup.

ReagentPotential Reaction PathwayProduct Type
Organolithium (RLi)Addition to C-2, C-4, or C-6Dihydropyrimidine (B8664642) derivative
Sodium Amide (NaNH₂)Chichibabin-type amination (at C-2, C-4, or C-6)Aminopyrimidine derivative (low yield expected)
Strong reducing agentsReduction of the pyrimidine ringDihydro- or tetrahydropyrimidine derivative

Reactivity of the Secondary Amine Linker

The secondary amine in the linker is a key site for derivatization, offering a nucleophilic center that readily participates in a variety of common organic transformations.

The secondary amine can be readily acylated by reacting with acyl halides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are typically high-yielding and provide a straightforward method for introducing a wide range of functional groups.

ReagentProduct TypeGeneral Reaction Conditions
Acetyl chlorideN-acetyl derivativeAprotic solvent, base (e.g., triethylamine)
Benzoyl chlorideN-benzoyl derivativeAprotic solvent, base (e.g., pyridine)
Acetic anhydrideN-acetyl derivativeNeat or in aprotic solvent, optional catalyst
p-Toluenesulfonyl chlorideN-tosyl derivativeAprotic solvent, base (e.g., triethylamine)

Alkylation of the secondary amine with alkyl halides or other alkylating agents can introduce an additional alkyl group, converting it to a tertiary amine. The tertiary diethylamino group at the end of the side chain can undergo quaternization upon reaction with an alkyl halide to form a quaternary ammonium salt. This reaction introduces a permanent positive charge into the molecule.

ReactionReagentProduct
N-AlkylationMethyl iodide2-(Diethylamino)ethyl(pyrimidin-5-ylmethyl)amine
QuaternizationEthyl bromide2-{[Ethyl(pyrimidin-5-ylmethyl)amino]methyl}-N,N,N-triethylanaminium bromide

The multiple nitrogen atoms in 2-(Diethylamino)ethylamine make it an excellent candidate as a ligand in coordination chemistry. The two nitrogen atoms of the pyrimidine ring, the secondary amine, and the tertiary amine can all potentially coordinate to a metal center. This allows the molecule to act as a bidentate, tridentate, or even tetradentate ligand, depending on the metal ion and the reaction conditions. The formation of metal complexes can significantly alter the electronic properties and reactivity of the organic ligand.

Metal IonPotential Coordination SitesComplex Geometry
Cu(II)N(pyrimidine), N(secondary amine), N(tertiary amine)Distorted square planar or octahedral
Zn(II)N(pyrimidine), N(secondary amine), N(tertiary amine)Tetrahedral or octahedral
Pd(II)N(pyrimidine), N(secondary amine)Square planar
Cd(II)N(pyrimidine), N(secondary amine), N(tertiary amine)Octahedral

Reactivity of the Tertiary Amine Moiety

The diethylamino group represents the tertiary amine moiety in the molecule. Its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which confers both basic and nucleophilic properties.

Basicity and Protonation Studies

The presence of the pyrimidine ring and the secondary amine in the molecule will also influence the basicity of the tertiary amine. The pyrimidine ring, being an electron-deficient aromatic system, can exert an electron-withdrawing effect, which would tend to decrease the basicity of the nearby amino groups. However, the flexible ethyl chain separating the tertiary amine from the pyrimidine ring may mitigate this effect to some extent.

Protonation of the tertiary amine will occur readily in the presence of an acid, forming a quaternary ammonium salt. The site of protonation in a molecule with multiple basic centers is determined by the relative basicities of these centers. In 2-(Diethylamino)ethylamine, there are three potential protonation sites: the two nitrogen atoms of the pyrimidine ring and the two nitrogen atoms of the side chain. The gas-phase proton affinity of pyrimidine has been calculated to be 879 kJ mol-1 at the nitrogen atoms. acs.org The basicity of the pyrimidine nitrogens is, however, lower than that of typical alkylamines in solution. Therefore, the tertiary amine of the diethylaminoethyl group is expected to be the most basic site and the primary site of protonation under most conditions.

Table 1: Estimated Basicity of Nitrogen Centers

Nitrogen Center Estimated pKa of Conjugate Acid Factors Influencing Basicity
Tertiary Amine (diethylamino) ~10-11 Electron-donating ethyl groups (increasing basicity), potential electron-withdrawing effect of the pyrimidine ring (decreasing basicity).
Secondary Amine ~10-11 Alkyl substitution (increasing basicity), electron-withdrawing pyrimidine ring (decreasing basicity).

Note: The pKa values are estimations based on analogous compounds and the expected electronic effects of the substituents.

Chiral Derivatization for Stereochemical Studies

The compound 2-(Diethylamino)ethylamine is achiral. However, if a chiral center were introduced into the molecule, for instance, by substitution on the ethyl chain, the determination of the absolute stereochemistry would become crucial. Chiral derivatization is a common strategy employed for the stereochemical analysis of chiral amines. This involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using techniques like HPLC or NMR spectroscopy.

For a tertiary amine to be derivatized, it must first be converted into a secondary amine or a species that can react with the CDA. One possible approach for a molecule like 2-(Diethylamino)ethylamine, if it were chiral, would be demethylation of one of the ethyl groups to generate a secondary amine, which could then be derivatized.

Common chiral derivatizing agents for amines include Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) and 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent). The choice of the CDA would depend on the specific properties of the amine and the analytical technique to be used. For example, Mosher's esters are well-suited for NMR analysis, while FDAA derivatives are often used in HPLC with UV detection.

The stereoselective synthesis of chiral diamines is an active area of research, with methods such as asymmetric hydroamination and reductive amination being developed. nih.gov These methods could potentially be adapted to synthesize chiral analogs of 2-(Diethylamino)ethylamine.

Multi-Component Reactions Involving 2-(Diethylamino)ethylamine

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing the construction of complex molecules in a single step from three or more starting materials. The presence of both a pyrimidine ring and a diamine side chain in 2-(Diethylamino)ethylamine suggests its potential utility as a building block in MCRs for the synthesis of novel heterocyclic scaffolds.

While there are no specific reports in the literature detailing the use of 2-(Diethylamino)ethylamine in MCRs, we can explore potential reaction types where its structural motifs could be advantageous. The pyrimidine ring can act as a key component in various MCRs, such as the Biginelli reaction and its variations, to form dihydropyrimidinones and related heterocyclic systems. mdpi.com

The diamine side chain offers multiple points of reactivity. The secondary amine can participate in reactions such as the Mannich reaction or Ugi reaction. The tertiary amine can act as a built-in basic catalyst, potentially facilitating the MCR without the need for an external base.

One can envision a multi-component reaction where a pyrimidine precursor, an aldehyde, and an isocyanide react with the secondary amine of a molecule like 2-(Diethylamino)ethylamine to generate complex, polycyclic structures. The pyrimidine moiety could be pre-functionalized to participate in the cyclization steps.

Table 2: Potential Multi-Component Reactions

Reaction Type Potential Role of 2-(Diethylamino)ethylamine Expected Product Class
Ugi-type Reaction Amine component α-Acylamino carboxamide derivatives with a pyrimidine substituent.
Mannich-type Reaction Amine component β-Amino carbonyl compounds bearing a pyrimidine moiety.
Biginelli-like Reaction As a complex amine or catalyst Fused pyrimidine heterocyclic systems.

The development of novel MCRs involving versatile building blocks like 2-(Diethylamino)ethylamine holds promise for the efficient synthesis of diverse chemical libraries for drug discovery and materials science.

Mechanistic Investigations of Reactions Involving 2 Diethylamino Ethylamine

Computational and Theoretical Studies on 2 Diethylamino Ethylamine

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its chemical behavior. Molecular orbital theory, a cornerstone of quantum chemistry, provides a framework for understanding this electronic landscape. Through computational methods like Density Functional Theory (DFT), the energies and shapes of molecular orbitals can be determined, offering a window into the molecule's reactivity and electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in describing chemical reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For molecules containing amine and pyrimidine (B1678525) moieties, the HOMO is often localized on the electron-rich nitrogen atoms of the diethylaminoethyl group, while the LUMO may be distributed over the electron-deficient pyrimidine ring.

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability. Higher energy corresponds to a better electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability. Lower energy corresponds to a better electron acceptor.
HOMO-LUMO Gap The energy difference between the LUMO and HOMO.A small gap suggests high chemical reactivity and low kinetic stability.

Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. These regions are critical for predicting non-covalent interactions, such as hydrogen bonding, and for understanding how a molecule will interact with other chemical species.

In the case of 2-(Diethylamino)ethylamine, the MEP surface would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the pyrimidine ring and the diethylamino group, indicating regions with a higher probability of attracting electrophiles. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms attached to carbon and nitrogen, highlighting areas susceptible to nucleophilic attack.

Conformation Analysis and Conformational Isomerism

The three-dimensional structure of a molecule is not static; it can exist in various spatial arrangements known as conformations. Conformational analysis is the study of the energies and stabilities of these different conformations and the barriers to their interconversion.

Energy Minimization and Global Minima Identification

Computational methods can be used to perform a systematic search of the potential energy surface of a molecule to identify its stable conformers. Energy minimization techniques are employed to find the lowest energy arrangement of atoms, corresponding to the most stable conformation, known as the global minimum. For a flexible molecule like 2-(Diethylamino)ethylamine, with several rotatable single bonds, multiple local energy minima, corresponding to different stable conformers, are expected. Identifying the global minimum and other low-energy conformers is crucial as these are the structures that are most likely to be populated at room temperature and to be involved in chemical reactions.

Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes over time. This provides a more realistic picture of the molecule's flexibility and how it explores its conformational space under specific conditions of temperature and pressure. For 2-(Diethylamino)ethylamine, MD simulations could reveal the preferred orientations of the diethylaminoethyl and pyrimidin-5-ylmethyl groups relative to each other and the timescales of their motions.

Prediction of Spectroscopic Signatures

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. Theoretical calculations can provide predicted spectra that can be compared with experimental data to confirm the structure of a synthesized compound.

Theoretically predicted spectroscopic data can include:

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in an IR spectrum. This can help in identifying the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of NMR-active nuclei, such as ¹H and ¹³C, can be predicted. These predictions are highly sensitive to the electronic environment of each atom and are therefore invaluable for detailed structure elucidation.

Spectroscopic TechniquePredicted ParameterInformation Gained
Infrared (IR) Vibrational Frequencies (cm⁻¹)Identification of functional groups and bond types.
¹H NMR Chemical Shifts (ppm)Information about the electronic environment of hydrogen atoms and their connectivity.
¹³C NMR Chemical Shifts (ppm)Information about the carbon skeleton of the molecule.

By combining these computational approaches, a comprehensive theoretical understanding of the chemical and physical properties of 2-(Diethylamino)ethylamine can be achieved, providing a solid foundation for further experimental investigation and application.

Reactivity Prediction and Reaction Mechanism Modeling

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating complex reaction mechanisms. For a molecule such as 2-(Diethylamino)ethylamine, theoretical studies can offer insights into its chemical behavior, guiding synthetic efforts and explaining observed phenomena. Methodologies like Density Functional Theory (DFT) and Molecular Dynamics (MD) are central to these investigations, allowing for the exploration of reaction pathways and the influence of the surrounding environment on molecular behavior.

Density Functional Theory (DFT) Calculations for Reaction Barriers

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijcce.ac.ir It is particularly valuable for predicting the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, transition states, and products, DFT can determine the activation energy (reaction barrier), which is crucial for understanding reaction rates. researchgate.net

In the context of 2-(Diethylamino)ethylamine, DFT calculations could be employed to study various potential reactions, such as nucleophilic aromatic substitution (SNAr) at the pyrimidine ring or reactions involving the amine side chains. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack. DFT can be used to model the approach of a nucleophile to different positions on the ring, identifying the most likely reaction pathway. wuxiapptec.com

The process involves optimizing the geometry of the reactant molecules, the proposed transition state structure, and the final products. The energy difference between the reactants and the transition state provides the activation energy barrier (ΔG‡). A lower activation barrier indicates a faster reaction. These calculations can be performed in the gas phase or, more realistically, by incorporating a solvent model, as the solvent can significantly influence reaction energetics. jchemrev.com

For instance, a hypothetical DFT study on the SNAr reaction of a leaving group at the C2 position of the pyrimidine ring with a model nucleophile, such as a methanethiolate, would yield a Gibbs free energy profile. researchgate.net This profile would show the relative energies of the reactants, the Meisenheimer intermediate, transition states, and products. researchgate.net

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Substitution on a Substituted Pyrimidine Ring

The following interactive table presents hypothetical data from a DFT study on the nucleophilic substitution reaction of a derivative of 2-(Diethylamino)ethylamine. The study calculates the Gibbs free energy of activation (ΔG‡) for the displacement of a leaving group (X) at different positions of the pyrimidine ring by a nucleophile (Nu-) in different solvents.

Position of Leaving GroupNucleophileSolventΔG (kcal/mol)Reaction Rate Constant (k) at 298 K (s-1)
C2OH-Water22.51.2 x 10-4
C2OH-DMSO20.13.5 x 10-2
C4OH-Water25.87.8 x 10-7
C4OH-DMSO23.24.1 x 10-5
C2CH3O-Methanol (B129727)21.35.6 x 10-3

Molecular Dynamics Simulations of Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including conformational changes and the influence of the solvent. ulisboa.pt

For 2-(Diethylamino)ethylamine, MD simulations are particularly useful for understanding how it interacts with a solvent, a process known as solvation. Solvation can have a profound impact on a molecule's conformation, stability, and reactivity. The simulations explicitly model the solvent molecules (e.g., water) around the solute, capturing the intricate network of hydrogen bonds and other non-covalent interactions. researchgate.neturegina.ca

An MD simulation would reveal how the flexible diethylaminoethyl and pyrimidin-5-ylmethyl side chains orient themselves in a solvent. It can also be used to calculate the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent. This thermodynamic quantity is crucial for predicting solubility and understanding how the solvent affects chemical equilibria and reaction rates. nih.gov

Table 2: Hypothetical Solvation Free Energies from Molecular Dynamics Simulations

This interactive table shows hypothetical solvation free energy (ΔGsolv) data for 2-(Diethylamino)ethylamine in various solvents, as would be determined from MD simulations. A more negative value indicates more favorable solvation.

SolventDielectric ConstantΔGsolv (kcal/mol)Primary Interaction Type
Water78.4-15.2Hydrogen Bonding
Methanol32.7-12.8Hydrogen Bonding
Dimethyl Sulfoxide (DMSO)46.7-11.5Dipole-Dipole
Chloroform4.8-6.3Dipole-Dipole
Hexane1.9-2.1Van der Waals

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of 2 Diethylamino Ethylamine

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By providing an exact mass measurement, typically with sub-part-per-million (ppm) accuracy, HRMS allows for the confident assignment of a molecular formula. For a compound like 2-(Diethylamino)ethylamine, with a molecular formula of C₁₁H₂₀N₄, the expected monoisotopic mass can be calculated with high precision.

In addition to exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) offers profound insights into the compound's structure through fragmentation analysis. By subjecting the protonated molecule [M+H]⁺ to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The analysis of these fragment ions helps to piece together the molecular structure, confirming the connectivity of the diethylaminoethyl and pyrimidin-5-ylmethyl moieties. For instance, the cleavage of the C-N bond between the ethylenediamine (B42938) chain and the pyrimidine (B1678525) ring would be an expected fragmentation pathway.

Table 1: Illustrative HRMS Data for a Pyrimidine Derivative

Parameter Value
Molecular Formula C₁₁H₂₀N₄
Calculated Exact Mass [M+H]⁺ 209.1766
Measured Exact Mass [M+H]⁺ 209.1764
Mass Accuracy (ppm) -0.96

Note: The data in this table is hypothetical and serves as an example of typical HRMS results.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the detailed atomic connectivity and stereochemistry of a molecule. While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, multi-dimensional NMR techniques are essential for a complete structural assignment of 2-(Diethylamino)ethylamine.

Correlation Spectroscopy (COSY): This 2D NMR experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule. For the target compound, COSY would be instrumental in tracing the spin systems of the diethylaminoethyl and the pyrimidin-5-ylmethyl fragments.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is crucial for assigning the ¹³C signals based on their attached protons, whose chemical shifts are more readily distinguished.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for connecting different molecular fragments. For instance, an HMBC correlation between the methylene (B1212753) protons of the pyrimidin-5-ylmethyl group and the C5 carbon of the pyrimidine ring would confirm their connectivity.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyrimidine-5-ylmethylamine Derivative

Position δ ¹H (ppm) δ ¹³C (ppm) Key HMBC Correlations
Pyrimidine H-2 8.90 158.5 C4, C6
Pyrimidine H-4/6 8.65 157.0 C2, C5
Pyrimidine C5 - 130.2 -
-CH₂- (pyrimidine) 3.85 52.1 C5 (pyrimidine), C(ethyl)
-NH- (broad) - -
-CH₂- (ethyl) 2.75 48.5 C(ethyl), C(diethyl)
-N(CH₂CH₃)₂ 2.60 (q) 47.3 CH₃

Note: This data is illustrative and based on typical chemical shifts for similar structural motifs.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal of 2-(Diethylamino)ethylamine, the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state can be determined.

While obtaining suitable crystals can be a challenge, a successful crystallographic analysis would offer an unambiguous confirmation of the molecular structure and provide insights into the packing of molecules in the crystal lattice, which can be influenced by hydrogen bonding and other non-covalent interactions. For pyrimidine derivatives, crystal structure analysis has been used to confirm molecular geometries and study supramolecular assemblies. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive technique for identifying functional groups within a molecule. The vibrational modes of 2-(Diethylamino)ethylamine will give rise to a characteristic spectrum.

FT-IR Spectroscopy: In the FT-IR spectrum, one would expect to observe characteristic absorption bands for N-H stretching (if a secondary amine is present), C-H stretching from the alkyl and aromatic groups, C=N and C=C stretching vibrations from the pyrimidine ring, and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the symmetric breathing modes of the pyrimidine ring, often give rise to strong Raman signals.

The analysis of these spectra, often aided by computational predictions, can confirm the presence of key functional groups and provide information about the molecular conformation. nih.govnih.gov

Table 3: Typical Vibrational Frequencies for Functional Groups in Pyrimidine Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (secondary amine) Stretching 3300-3500 (broad)
C-H (aromatic) Stretching 3000-3100
C-H (aliphatic) Stretching 2850-3000
C=N (pyrimidine) Stretching 1550-1650
C=C (pyrimidine) Stretching 1400-1600

Note: These are general ranges and the exact positions of the bands will depend on the specific molecular environment.

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any impurities or isomers. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. researchgate.net

For 2-(Diethylamino)ethylamine, a reversed-phase HPLC method would likely be developed. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

HPLC can also be instrumental in separating potential isomers. For instance, if there were a possibility of substitution at a different position on the pyrimidine ring, a well-optimized HPLC method could resolve these positional isomers. The development of such methods is crucial for ensuring the quality and homogeneity of the compound for any subsequent applications.

Table 4: Illustrative HPLC Method Parameters for Purity Analysis of a Pyrimidine Derivative

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~7.5 min

Note: This is a generic example of an HPLC method and would require optimization for the specific compound.

Advanced Applications of 2 Diethylamino Ethylamine in Chemical Research and Materials Science

Utilization as a Ligand in Coordination Chemistry

The molecular architecture of 2-(Diethylamino)ethylamine, featuring a pyrimidine (B1678525) ring and two amine functionalities, presents multiple potential coordination sites for metal ions. This makes it a compelling candidate for use as a ligand in coordination chemistry. The nitrogen atoms of the pyrimidine ring, along with the secondary and tertiary amine groups, can act as Lewis bases, donating their lone pairs of electrons to form coordinate bonds with transition metal centers.

Design and Synthesis of Metal Complexes

The synthesis of metal complexes involving ligands analogous to 2-(Diethylamino)ethylamine is well-established. Pyrimidine derivatives are known to coordinate with a variety of metal ions, including but not limited to copper(II), manganese(II), cobalt(II), nickel(II), and zinc(II). researchgate.net The coordination can occur through the endocyclic nitrogen atoms of the pyrimidine ring. In the case of 2-(Diethylamino)ethylamine, the ethylamine (B1201723) side chain introduces additional donor sites, allowing for chelation. This chelate effect, where a multidentate ligand binds to a central metal ion at multiple points, typically results in the formation of more thermodynamically stable complexes compared to those formed with monodentate ligands.

The synthesis of such complexes would likely involve the reaction of a metal salt (e.g., chlorides, nitrates, or perchlorates) with the ligand in a suitable solvent. The resulting coordination geometry around the metal center would be influenced by several factors, including the metal ion's preferred coordination number and geometry, the steric hindrance imposed by the ligand, and the nature of the counter-anions present in the reaction medium. For instance, studies on similar pyrimidine-derived ligands have shown the formation of distorted square pyramidal and other geometries. acs.org The stoichiometry of the metal-to-ligand ratio during synthesis would also play a crucial role in determining the final structure of the complex, potentially leading to mononuclear or polynuclear species.

A hypothetical reaction for the formation of a metal complex with 2-(Diethylamino)ethylamine (L) and a metal dichloride (MCl₂) could be represented as:

nL + MCl₂ → [M(L)ₙ]Cl₂

The value of 'n' and the coordination mode of the ligand would be determined by the factors mentioned above. Characterization of these complexes would typically involve techniques such as single-crystal X-ray diffraction to determine the solid-state structure, along with spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the coordination environment of the metal ion.

Catalytic Applications of Metal-Ligand Systems

Metal complexes containing pyrimidine and related nitrogen-containing heterocyclic ligands have demonstrated significant potential in various catalytic applications. The electronic properties of the pyrimidine ring can be tuned by the introduction of substituents, which in turn influences the catalytic activity of the corresponding metal complex. The introduction of a pyridine (B92270) moiety into macrocyclic ligands, for example, has been shown to affect both the thermodynamic properties and coordination kinetics of the resulting metal complexes, making them of great interest for catalysis. agosr.comunimi.it

Complexes of transition metals with pyridine-containing ligands have been employed as catalysts in a range of organic transformations. For instance, palladium-terpyridine complexes have been utilized in Suzuki-Miyaura cross-coupling reactions. rsc.orgnih.gov Given the structural similarities, it is plausible that metal complexes of 2-(Diethylamino)ethylamine could exhibit catalytic activity in similar C-C bond-forming reactions.

Furthermore, the presence of the flexible diethylaminoethyl side chain could allow for conformational changes that may be beneficial for certain catalytic cycles. The amine groups can also play a role in modulating the electronic environment of the metal center, thereby influencing its reactivity. The design of such catalytic systems would focus on creating a coordination sphere around the metal that is both stable and capable of facilitating the desired chemical transformation.

Integration into Polymeric Structures

The unique chemical structure of 2-(Diethylamino)ethylamine makes it a viable candidate for incorporation into polymeric materials. The presence of the reactive amine groups and the aromatic pyrimidine ring offers possibilities for both the synthesis of novel monomers and the subsequent exploration of the properties of the resulting polymers.

Monomer Synthesis for Polymerization

To integrate 2-(Diethylamino)ethylamine into a polymer backbone, it would first need to be functionalized with a polymerizable group. A common strategy is to introduce a vinyl, acrylate (B77674), or methacrylate (B99206) group. For example, a reaction with acryloyl chloride or methacryloyl chloride could convert the secondary amine into a polymerizable amide.

A closely related and commercially significant monomer is 2-(diethylamino)ethyl methacrylate (DEAEMA). nbinno.com DEAEMA is known for its ability to undergo free-radical polymerization to create a variety of functional polymers. nbinno.com Given this precedent, a similar synthetic approach could be envisioned for a derivative of 2-(Diethylamino)ethylamine.

The synthesis of a novel monomer based on the target compound would likely involve a reaction to attach a polymerizable moiety without disrupting the desirable functionalities of the pyrimidine and diethylamino groups. The resulting monomer could then be homopolymerized or copolymerized with other monomers to tailor the properties of the final material. For instance, copolymerization with monomers like methyl methacrylate or styrene (B11656) could be used to control the mechanical and thermal properties of the resulting polymer. nih.gov

Exploration of Polymer Properties (e.g., conductivity, thermal stability)

Polymers incorporating pyrimidine and diethylaminoethyl moieties are expected to exhibit interesting properties. The presence of the nitrogen-rich pyrimidine ring could impart specific electronic and thermal characteristics to the polymer.

Thermal Stability: The thermal stability of polymers is a critical property for many applications. Polymers containing aromatic and heterocyclic rings in their structure often exhibit enhanced thermal stability due to the rigidity and high bond energies associated with these moieties. Polyimides, for instance, are known for their exceptional thermal resistance. nih.gov While a polymer derived from 2-(Diethylamino)ethylamine would not be a polyimide, the presence of the pyrimidine ring could contribute to a higher degradation temperature compared to simple acrylate or methacrylate polymers. The thermal properties of such a polymer would be investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). nih.gov

The diethylaminoethyl group is known to impart pH-responsiveness to polymers. nih.gov This functionality could be exploited to create "smart" polymers that change their properties, such as solubility or conformation, in response to changes in pH.

Environmental and Green Chemical Considerations for 2 Diethylamino Ethylamine Research

Degradation Pathways and Environmental Fate

Understanding the environmental persistence and degradation of a research chemical is crucial. Based on its structure, the environmental fate of 2-(Diethylamino)ethylamine is likely to be influenced by the degradation pathways of its core components: the pyrimidine (B1678525) ring and the diethylaminoethyl side chain.

The pyrimidine nucleus, a fundamental component of nucleic acids, is subject to metabolic degradation in various organisms. creative-proteomics.comresearchgate.net The catabolism of pyrimidines typically involves reductive pathways, initiated by the enzyme dihydropyrimidine (B8664642) dehydrogenase, which leads to the opening of the pyrimidine ring. creative-proteomics.com This is followed by further enzymatic reactions that break down the molecule into smaller, more readily metabolized substances like β-alanine and β-aminoisobutyrate, which can then be excreted. creative-proteomics.com While the specific enzymes and rates for a substituted pyrimidine like the one are unknown, this general pathway suggests that the pyrimidine core is likely biodegradable.

The diethylaminoethyl side chain introduces different potential degradation routes. Alkylamines can be subject to biodegradation by microorganisms in soil and water. The degradation often proceeds through dealkylation and oxidation processes. It is plausible that the bond between the ethyl group and the amine could be cleaved, or the entire side chain could be removed from the pyrimidine ring. The ultimate fate of the diethylamino group would likely involve its conversion to smaller amines and eventually ammonia (B1221849), which can be assimilated into the nitrogen cycle.

Table 1: Postulated Degradation Mechanisms for 2-(Diethylamino)ethylamine

Structural MoietyPotential Degradation PathwayKey Enzymes/ProcessesPotential End Products
Pyrimidine RingReductive catabolismDihydropyrimidine dehydrogenase, Dihydropyrimidinaseβ-alanine, β-aminoisobutyrate derivatives
Diethylaminoethyl ChainDealkylation, OxidationMonooxygenases, DehydrogenasesDiethylamine (B46881), Acetaldehyde, Ammonia

It is important to note that the presence of the entire molecular structure could influence the rate and pathway of degradation compared to its individual components. Experimental studies, such as biodegradability tests (e.g., OECD 301), would be necessary to determine the actual environmental persistence and degradation products of 2-(Diethylamino)ethylamine.

Sustainable Synthesis and Life Cycle Assessment

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.combenthamdirect.com For a novel compound like 2-(Diethylamino)ethylamine, incorporating these principles from the earliest stages of research is paramount.

Conventional synthetic routes to complex amines and pyrimidine derivatives often involve multi-step processes with low atom economy and the use of hazardous reagents and solvents. rsc.org Sustainable alternatives for the synthesis of pyrimidine derivatives are actively being explored, including multicomponent reactions which can significantly reduce the number of synthetic steps and improve efficiency. acs.orgnih.gov An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, for instance, represents a more sustainable approach that generates water and hydrogen as byproducts. acs.orgnih.gov

For the amine component, green synthetic methods are also a focus of current research. benthamdirect.com Reductive amination is a common method for forming C-N bonds, and greener variations of this reaction are being developed. acs.orggctlc.org These can involve the use of more environmentally benign reducing agents or catalytic processes that operate under milder conditions. acs.orggctlc.org

A hypothetical sustainable synthesis of 2-(Diethylamino)ethylamine could involve a convergent approach, where the pyrimidine and amine fragments are synthesized separately using green methods and then coupled in a final, high-yield step.

Table 2: Comparison of Conventional vs. Potential Green Synthesis Approaches

Synthesis AspectConventional ApproachPotential Green Approach
Starting Materials Often petroleum-derivedPotentially bio-based starting materials
Catalysts Stoichiometric reagents, heavy metalsRecyclable catalysts, biocatalysts
Solvents Volatile organic compounds (VOCs)Water, supercritical fluids, ionic liquids
Energy Input High temperatures and pressuresLower temperatures and pressures, microwave-assisted synthesis
Byproducts Often toxic and in large quantitiesBenign byproducts (e.g., water), high atom economy

A comprehensive Life Cycle Assessment (LCA) would be the ultimate tool to evaluate the environmental impact of producing 2-(Diethylamino)ethylamine. An LCA would consider the entire lifecycle of the compound, from the extraction of raw materials and the energy consumption of the synthesis process to its use and final disposal. While a full LCA is beyond the scope of early research, considering life cycle thinking can help in making more sustainable choices for synthetic routes and materials.

Waste Minimization and Recycling in Research Contexts

Even at the laboratory scale, waste minimization and recycling are critical components of green chemistry. The synthesis of 2-(Diethylamino)ethylamine will inevitably generate waste, but strategies can be implemented to reduce its environmental impact.

Waste Minimization Strategies:

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize byproduct formation is a primary step.

Solvent Selection and Recycling: Whenever possible, solvents should be chosen for their low toxicity and potential for recycling. Techniques like distillation can be used to recover and reuse solvents.

Catalyst Recovery and Reuse: If a solid-supported or homogeneous catalyst is used, methods for its recovery and reuse should be investigated to reduce waste and cost.

Recycling in a Research Context:

While the direct recycling of a novel research compound like 2-(Diethylamino)ethylamine is unlikely, the principles of recycling can be applied to the materials used in its synthesis. Unreacted starting materials can often be recovered and purified for reuse in subsequent reactions.

Table 3: Waste Management Hierarchy for 2-(Diethylamino)ethylamine Research

PriorityActionExamples in Synthesis
1. Prevention Design syntheses that generate minimal waste.High-yield reactions, atom-economical reactions.
2. Reduction Use smaller quantities of hazardous substances.Microscale experiments, high-throughput screening.
3. Reuse Reuse materials without reprocessing.Recovery and reuse of unreacted starting materials.
4. Recycling Reprocess waste to recover valuable materials.Solvent distillation and reuse, catalyst recovery.
5. Disposal Dispose of waste in an environmentally sound manner.Proper chemical waste segregation and disposal.

By integrating these environmental and green chemistry considerations into the research and development of 2-(Diethylamino)ethylamine, the scientific community can work towards innovation that is not only scientifically significant but also environmentally responsible.

Conclusion and Future Perspectives in the Study of 2 Diethylamino Ethylamine

Summary of Key Findings and Methodological Advances

While direct research on 2-(Diethylamino)ethylamine is limited, the broader study of pyrimidine (B1678525) derivatives has yielded significant insights and advanced synthetic methodologies that are directly applicable.

Key Findings in the Chemistry of Pyrimidine Derivatives:

Broad Biological Activity: The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system activities. nih.govnih.gov The specific substitution pattern on the pyrimidine ring plays a crucial role in determining the biological target and potency. nih.govresearchgate.net

Structure-Activity Relationships (SAR): Extensive SAR studies on various series of pyrimidine derivatives have established that modifications at the 2, 4, and 5 positions of the pyrimidine ring can significantly impact their biological activity. researchgate.netveterinaria.org For instance, the introduction of amine-containing side chains, such as the one present in 2-(Diethylamino)ethylamine, is a common strategy to enhance interactions with biological targets and improve pharmacokinetic properties. nih.gov

Methodological Advances in Pyrimidine Synthesis:

Recent years have seen the development of more efficient and versatile methods for the synthesis and functionalization of pyrimidine rings. These advancements are crucial for the generation of diverse libraries of compounds for biological screening.

Modern Synthetic Protocols: Beyond classical condensation reactions, newer methodologies such as microwave-assisted synthesis, multicomponent reactions, and transition-metal-catalyzed cross-coupling reactions have enabled the rapid and efficient construction of complex pyrimidine derivatives. researchgate.netchemistryviews.orgacs.org These methods offer advantages in terms of yield, reaction time, and substrate scope.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the pyrimidine core. nih.gov This allows for the introduction of various functional groups onto the pyrimidine ring without the need for pre-functionalized starting materials, thereby streamlining the synthesis of novel analogs.

The following table provides a summary of key methodological advances relevant to the synthesis of compounds like 2-(Diethylamino)ethylamine.

Methodological Advance Description Potential Application for Target Compound
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times.Could be applied to the condensation steps in the synthesis of the pyrimidine core or the attachment of the side chain.
Multicomponent Reactions (MCRs) Combine three or more reactants in a single step to form a complex product, increasing efficiency and reducing waste.A potential route to construct the substituted pyrimidine ring in a one-pot synthesis.
Palladium-Catalyzed Cross-Coupling Enables the formation of carbon-carbon and carbon-heteroatom bonds, allowing for diverse substitutions on the pyrimidine ring.Could be used to attach the methylamine (B109427) side chain to a pre-formed pyrimidine ring.
Direct C-H Amination Allows for the direct introduction of an amino group onto the pyrimidine ring, bypassing traditional multi-step functionalization.A potential strategy for the direct synthesis of aminopyrimidine precursors. nih.gov

Identification of Remaining Research Challenges

Despite the progress in pyrimidine chemistry, several challenges remain, particularly in the context of bringing a specific compound like 2-(Diethylamino)ethylamine from a chemical entity to a well-characterized molecule.

Lack of Specific Biological Data: The most significant challenge is the absence of published biological data for 2-(Diethylamino)ethylamine. Its potential therapeutic applications are currently speculative and require comprehensive screening across various biological targets.

Elucidation of the Pharmacophore: It is unclear which structural components of the molecule—the pyrimidine-5-ylmethyl core or the N,N-diethylethylenediamine side chain—are the primary drivers of any potential biological activity. Delineating the specific contributions of each part is essential for future optimization.

Scalable and Sustainable Synthesis: While numerous synthetic methods for pyrimidines exist, developing a scalable, cost-effective, and environmentally friendly synthesis for this specific compound could be a challenge. researchgate.net

Understanding Structure-Property Relationships: A systematic investigation into how modifications of the diethylamino group or the pyrimidine ring affect the compound's physicochemical properties (e.g., solubility, stability, membrane permeability) is necessary.

Projections for Future Research Directions

The future study of 2-(Diethylamino)ethylamine and related compounds will likely focus on several key areas, from fundamental characterization to the exploration of its therapeutic potential.

Comprehensive Biological Screening: A primary future direction should be the systematic screening of 2-(Diethylamino)ethylamine in a wide range of in vitro assays to identify its biological targets. Given the known activities of pyrimidine derivatives, assays for anticancer, antimicrobial, and neurological activities would be logical starting points. nih.gov

Analogue Synthesis and SAR Studies: Future research should involve the synthesis of a library of analogues to establish clear structure-activity relationships. Modifications could include:

Varying the alkyl groups on the terminal nitrogen of the side chain.

Altering the length of the ethylenediamine (B42938) linker.

Introducing substituents at the 2, 4, and 6 positions of the pyrimidine ring.

Computational and In Silico Studies: Molecular modeling and docking studies could be employed to predict potential biological targets and guide the design of more potent analogues. nih.gov These computational approaches can help to prioritize synthetic efforts and provide insights into the molecular basis of action.

Development of Novel Synthetic Routes: The exploration of novel and more efficient synthetic strategies, potentially utilizing green chemistry principles, will be important for the practical synthesis of this compound and its derivatives. researchgate.net

Hybrid Molecule Design: A promising future direction could be the use of 2-(Diethylamino)ethylamine as a scaffold for the creation of hybrid molecules. By linking it to other pharmacophores, it may be possible to develop compounds with dual-acting or synergistic therapeutic effects. mdpi.comnih.gov

The following table outlines projected future research directions for this class of compounds.

Research Direction Objective Methodologies
Target Identification and Validation To determine the specific biological pathways and molecular targets modulated by the compound.High-throughput screening, proteomic and genomic profiling, enzymatic assays.
Lead Optimization To improve the potency, selectivity, and pharmacokinetic properties of the parent compound.Medicinal chemistry campaigns involving analogue synthesis and iterative biological testing.
Mechanistic Studies To elucidate the precise mechanism of action at the molecular level.Biochemical and cell-based assays, structural biology (e.g., X-ray crystallography).
Preclinical Development To evaluate the in vivo efficacy and safety profile in animal models.Pharmacokinetic studies, toxicology assessments, disease models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Diethylamino)ethylamine, and how can intermediates be characterized?

  • Methodology :

  • Route 1 : Utilize palladium-catalyzed cross-coupling reactions. For example, combine pyrimidin-5-ylmethylamine derivatives with 2-(diethylamino)ethyl chloride () under Suzuki-Miyaura conditions (e.g., Pd(OAc)₂, NaHCO₃, 2-methyltetrahydrofuran at 100°C) .
  • Route 2 : Perform alkylation of pyrimidin-5-ylmethylamine with diethylaminoethyl chloride in acetone under reflux, followed by purification via column chromatography (hexane/acetone gradient) .
  • Characterization : Use 1H^1H- and 13C^{13}C-NMR to confirm amine and pyrimidine proton environments. Mass spectrometry (ESI-MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Assign peaks for the diethylaminoethyl group (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for N-CH₂) and pyrimidine protons (δ 8.5–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion ([M+H]⁺) with <2 ppm error .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks, particularly for polymorphic forms .

Q. How can researchers assess the reactivity of its amine and pyrimidine functional groups?

  • Methodology :

  • Amine Reactivity : Test alkylation or acylation using methyl iodide or acetic anhydride; monitor by TLC or LC-MS .
  • Pyrimidine Substitution : Perform nucleophilic aromatic substitution (e.g., with KCN or NaN₃) at the pyrimidine C-2 or C-4 positions, analyzing regioselectivity via 1H^1H-NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

  • Methodology :

  • Catalyst Screening : Compare Pd(II) acetate, Pd(dppf)Cl₂, and heterogeneous catalysts (e.g., Pd/C) for coupling efficiency .
  • Solvent Effects : Evaluate polar aprotic solvents (DMF, DMSO) vs. ethers (THF, 2-MeTHF) for yield and purity .
  • Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time while maintaining >90% yield .

Q. What computational strategies predict the compound’s electronic properties and binding interactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze charge distribution on the pyrimidine ring and amine lone pairs .
  • Molecular Docking : Simulate binding to biological targets (e.g., acetylcholinesterase) using AutoDock Vina; validate with in vitro IC₅₀ assays .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodology :

  • Assay Standardization : Replicate assays under controlled conditions (pH 7.4, 37°C) using standardized cell lines (e.g., HEK293 for receptor studies) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified diethylaminoethyl chain lengths or pyrimidine substituents; correlate changes with activity trends .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Methodology :

  • Parameter Comparison : Audit reaction variables (catalyst loading, solvent purity, inert atmosphere quality) across studies .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates or dimerization species) that reduce yield .

Q. What strategies resolve inconsistencies in computational vs. experimental binding affinities?

  • Methodology :

  • Force Field Adjustment : Refine docking parameters (e.g., solvation models, protonation states) to better match crystallographic data .
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile with docking predictions .

Tables for Key Data

Table 1 : Synthetic Routes Comparison

RouteCatalystSolventYield (%)Purity (%)Reference
SuzukiPd(OAc)₂2-MeTHF5198
AlkylationNoneAcetone6895

Table 2 : Computational vs. Experimental Binding Data

TargetPredicted ΔG (kcal/mol)Experimental ΔG (kcal/mol)MethodReference
Acetylcholinesterase-8.2-7.9 ± 0.3Docking/ITC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.